Lanthanum bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

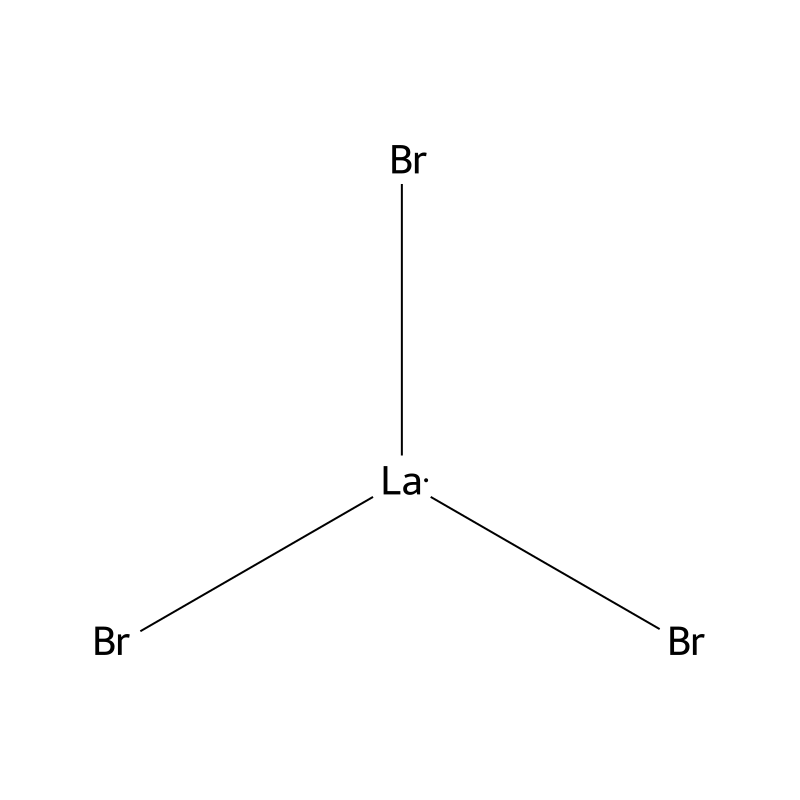

SMILES

Synonyms

Canonical SMILES

- High Light Yield: LaBr3 exhibits a high light yield, meaning it produces a large number of photons for each gamma ray absorbed. This translates to a strong signal for researchers to detect and analyze [].

- Excellent Energy Resolution: Energy resolution refers to a detector's ability to distinguish between gamma rays of different energies. LaBr3 offers excellent energy resolution, allowing researchers to precisely measure the energy of gamma rays they are studying [].

- Room Temperature Operation: Unlike some other scintillation detector materials, LaBr3 functions effectively at room temperature. This eliminates the need for complex and expensive cooling systems, making it more convenient for research applications [].

These properties make LaBr3 particularly useful in various scientific research fields, including:

- Nuclear Security and Safeguards: LaBr3 detectors are being investigated for their potential use in nuclear security applications due to their ability to efficiently detect and identify gamma-ray emitting isotopes [].

- Nuclear Astrophysics: Researchers use LaBr3 detectors to study the composition of stars and stellar explosions by analyzing the gamma-ray emissions from these objects [].

- Medical Imaging: LaBr3 shows promise for developing compact gamma-ray cameras for medical imaging applications, potentially leading to improved diagnostic tools.

Lanthanum bromide, specifically Lanthanum(III) bromide heptahydrate (LaBr₃·7H₂O), is an inorganic compound that serves as a significant source of lanthanum, a rare earth element. This compound is characterized by its high hygroscopicity and solubility in water, making it particularly useful in various scientific and industrial applications. In its pure form, Lanthanum(III) bromide appears as a colorless or white powder and crystallizes in a hexagonal structure, with a melting point of approximately 783 °C .

Lanthanum(III) bromide primarily participates in substitution reactions and hydrolysis due to its solubility in water. The general reaction for its synthesis involves the interaction of lanthanum oxide with hydrobromic acid:

In aqueous solutions, it can undergo hydrolysis to form lanthanum hydroxide and hydrobromic acid:

Additionally, Lanthanum(III) bromide reacts with various ligands to form coordination complexes, which are significant in chemical synthesis

In biological contexts, Lanthanum(III) bromide has been studied for its ability to block calcium channels. This property is particularly relevant in research involving divalent cation channels, where it can inhibit calcium ion flow by binding to channel sites. This mechanism has implications for understanding calcium-dependent physiological processes and could potentially lead to therapeutic applications .

The synthesis of Lanthanum(III) bromide heptahydrate can be achieved through several methods:

- Direct Reaction: The most common method involves reacting lanthanum oxide with hydrobromic acid under controlled conditions to produce the heptahydrate form.

- Hydration Techniques: Anhydrous forms can be synthesized by dehydrating hydrated salts under specific atmospheric conditions, often requiring high temperatures and vacuum to ensure purity .

- Crystallization: Industrial production typically involves dissolving lanthanum carbonate or lanthanum oxide in hydrobromic acid, followed by crystallization and drying processes to obtain the desired hydrate form .

Lanthanum(III) bromide has a wide range of applications across various fields:

- Scientific Research: Used as a precursor for synthesizing other lanthanum compounds and as a catalyst in organic reactions.

- Biochemical Studies: Employed in research focused on calcium channel blocking activities.

- Medical Imaging: Investigated for potential use in radiation detection and imaging technologies.

- Industrial Uses: Utilized in producing advanced ceramics, phosphors, and as an agent in water treatment processes due to its ability to bind phosphates .

Studies on the interactions of Lanthanum(III) bromide with other compounds reveal its capacity to form stable complexes with various ligands. These interactions are crucial for understanding its behavior in both chemical synthesis and biological systems. The ability of Lanthanum(III) bromide to block calcium channels highlights its significance in pharmacological research, particularly concerning calcium-dependent pathways .

Lanthanum(III) bromide shares similarities with several other rare earth halides, each exhibiting unique properties. Here are some comparable compounds:

| Compound | Solubility | Unique Properties |

|---|---|---|

| Lanthanum(III) chloride | Water-soluble | Similar hygroscopic nature but different anion |

| Lanthanum(III) fluoride | Insoluble | Less soluble; used for qualitative tests |

| Cerium(III) bromide | Water-soluble | Contains cerium instead of lanthanum |

| Neodymium(III) bromide | Water-soluble | Exhibits different optical properties |

Uniqueness: Lanthanum(III) bromide is distinguished by its high solubility and hygroscopic nature, making it particularly effective for applications requiring rapid dissolution and reactivity in aqueous solutions. Its ability to form stable complexes further sets it apart from similar compounds .

The development of high-purity anhydrous lanthanum bromide through programmed temperature dehydration represents a fundamental advancement in the preparation of scintillator materials. This methodology addresses the critical challenge of removing water molecules from hydrated precursors while maintaining the structural integrity and chemical purity of the final product. The temperature-programmed approach offers precise control over the dehydration process, enabling researchers to optimize conditions for maximum yield and minimal impurity formation.

The synthesis process begins with the preparation of lanthanum bromide hydrates through the reaction of lanthanum carbonate or cerium carbonate with hydrobromic acid solutions. The initial hydrated compounds serve as precursors for the subsequent dehydration process, which must be carefully controlled to prevent decomposition or unwanted side reactions. Research demonstrates that the dehydration process involves multiple intermediate steps, with several hydrate forms existing at different temperature ranges before complete water removal is achieved.

The programmed temperature methodology involves a systematic heating protocol where the hydrated lanthanum bromide is subjected to controlled temperature increases over specific time intervals. Patent documentation reveals that this process typically involves initial heating at temperatures around 250°C for several hours, followed by elevated temperatures approaching 850°C for shorter durations. The precise temperature programming prevents rapid water loss that could lead to structural damage or the formation of oxybromide impurities that compromise the scintillation properties of the final material.

Advanced characterization techniques have demonstrated that the programmed temperature approach produces lanthanum bromide with superior purity compared to conventional dehydration methods. The controlled heating prevents the formation of lanthanum oxybromide, a common impurity that significantly degrades the optical and scintillation properties of the material. Additionally, this methodology enables the production of larger quantities of high-quality anhydrous lanthanum bromide suitable for industrial-scale crystal growth operations.

Lanthanum bromide (LaBr₃) crystallizes in a hexagonal crystal system with the space group P6₃/m (No. 176), which is characterized by a six-fold rotational symmetry along the c-axis combined with a mirror plane perpendicular to this axis [3] [18]. This crystallographic arrangement is common among lanthanide halides and provides lanthanum bromide with its distinctive structural properties [27]. The hexagonal structure of lanthanum bromide contributes to its physical characteristics and applications in various fields, particularly as a scintillation material [1] [2].

The lattice parameters of lanthanum bromide include an a-axis length of 0.6196 nm (6.196 Å), which defines the dimensions of the hexagonal base of the unit cell [10] [18]. The crystal structure demonstrates a high degree of symmetry, which influences its optical and physical properties [3]. The density of lanthanum bromide is approximately 5.2 g/cm³, making it a relatively dense inorganic compound compared to other halide materials [3] [18].

Lanthanum bromide exhibits distinct thermal properties with a melting point of 783°C (1,056 K) and a boiling point of 1,577°C (1,850 K) [3]. These high transition temperatures reflect the strong ionic bonding between lanthanum and bromide ions within the crystal lattice [1]. The material appears as a white solid under standard conditions and is notably hygroscopic, readily absorbing moisture from the atmosphere, which necessitates careful handling and storage [3] [18].

The P6₃/m space group of lanthanum bromide indicates specific symmetry operations that govern the arrangement of atoms within the crystal structure [5] [18]. This space group belongs to the hexagonal crystal family and features a six-fold screw axis along the c-direction with a mirror plane perpendicular to this axis [5]. The structural arrangement follows the UCl₃ prototype structure, which is common for many lanthanide trihalides [27].

| Parameter | Value | Source |

|---|---|---|

| Chemical Formula | LaBr₃ | Multiple sources |

| Crystal System | Hexagonal | Multiple sources |

| Space Group | P6₃/m | Multiple sources |

| Space Group Number | 176 | [18] |

| Lattice Parameter a | 0.6196 nm (6.196 Å) | [10] [18] |

| Density | 5.2 g/cm³ | [3] [18] |

| Melting Point | 783°C (1,056 K) | [3] [18] |

| Boiling Point | 1,577°C (1,850 K) | [3] |

| Appearance | White solid, hygroscopic | [3] [18] |

| Hardness (Mohs) | 3 | [3] [18] |

The hexagonal crystal structure of lanthanum bromide facilitates specific cleavage patterns, with the material cleaving easily along the {100} planes [29]. This property has implications for the mechanical processing and application of lanthanum bromide crystals in various technological contexts [29]. The structural characteristics of lanthanum bromide, particularly its hexagonal symmetry and space group, are fundamental to understanding its physical properties and behavior in different environments [1] [3].

Coordination Geometry of La³⁺ in Tricapped Trigonal Prismatic Configurations

In the crystal structure of lanthanum bromide, the lanthanum(III) ion adopts a distinctive coordination geometry known as tricapped trigonal prismatic [3] [27]. This coordination environment is characterized by the lanthanum(III) ion being surrounded by nine bromide ions in a specific three-dimensional arrangement [27]. The tricapped trigonal prismatic geometry represents an important structural feature that influences the physical and chemical properties of lanthanum bromide [6].

The coordination number of lanthanum(III) in lanthanum bromide is nine, which is consistent with the large ionic radius of lanthanum and its preference for high coordination numbers in ionic compounds [27]. This coordination environment can be visualized as a trigonal prism formed by six bromide ions, with three additional bromide ions positioned above the rectangular faces of the prism, hence the term "tricapped" [6] [27].

The tricapped trigonal prismatic molecular geometry is a common coordination environment for lanthanide elements and certain transition metals when they form complexes with nine ligands [6]. In lanthanum bromide, this geometry arises from the electronic configuration of lanthanum(III) and the spatial arrangement that minimizes repulsion between the bromide ions while maximizing the electrostatic interaction with the central lanthanum ion [27].

The coordination sphere of lanthanum(III) in lanthanum bromide features an interesting bond distance distribution [21]. There are six shorter lanthanum-bromide bonds and three longer ones, creating a slightly distorted tricapped trigonal prismatic geometry [21]. This distortion from ideal geometry is common in real crystal structures and arises from various factors including electronic effects and packing considerations [6].

| Parameter | Value | Source |

|---|---|---|

| Coordination Number of La³⁺ | 9 | [27] |

| Coordination Geometry | Tricapped trigonal prismatic | [3] [27] |

| Prototypical Structure | UCl₃ structure type | [27] |

| Coordination Description | Six shorter and three longer La-Br bonds | [21] |

The tricapped trigonal prismatic coordination geometry of lanthanum(III) in lanthanum bromide is not unique to this compound but is observed in various lanthanide complexes [6]. This coordination environment is particularly stable for large cations like lanthanum(III) and contributes to the overall stability of the crystal structure [27]. The specific arrangement of bromide ions around the lanthanum(III) center influences properties such as the compound's melting point, solubility, and reactivity [3].

The coordination geometry of lanthanum(III) in lanthanum bromide represents a fundamental aspect of its crystal chemistry and provides insights into the bonding nature and structural preferences of lanthanum compounds [27]. Understanding this coordination environment is essential for comprehending the behavior of lanthanum bromide in various applications, particularly in contexts where its structural integrity and stability are important [3] [6].

Defect Chemistry and Non-Stoichiometric Phase Formation

The defect chemistry of lanthanum bromide plays a crucial role in determining its physical properties and potential applications, particularly in fields requiring specific electronic or optical characteristics [7]. Point defects in lanthanum bromide primarily consist of bromide ion vacancies and possible antisite defects, where atoms occupy incorrect lattice positions [7] [19]. These defects can significantly influence the material's conductivity, luminescence properties, and overall stability [7].

Research on similar lanthanide compounds suggests that lanthanum bromide may exhibit both Schottky defects (vacancy pairs) and Frenkel defects (interstitial-vacancy pairs) [19]. The formation of these defects depends on various factors including temperature, pressure, and the presence of impurities or dopants [7]. The energy required to create a bromide vacancy in similar structures has been calculated to be in the range of 0.5-0.6 eV, indicating the thermodynamic feasibility of defect formation under certain conditions [7].

Non-stoichiometric phases in lanthanum bromide can arise through several mechanisms, including vacancy formation, interstitial formation, and substitutional defects [20]. While specific information on non-stoichiometric lanthanum bromide phases is limited in the literature, research on similar lanthanide compounds provides valuable insights into potential non-stoichiometric behavior [20]. The formation of non-stoichiometric phases often occurs during crystal growth or under specific temperature and pressure conditions [8].

Doping of lanthanum bromide with other elements represents an important aspect of its defect chemistry and can lead to the formation of non-stoichiometric phases with modified properties [9] [14]. The most notable example is cerium-doped lanthanum bromide (LaBr₃:Ce), which is widely used as a scintillation material due to its excellent energy resolution and fast response time [2] [3] [4]. Further enhancement through strontium co-doping (LaBr₃:Ce+Sr) has been shown to improve energy resolution even further, demonstrating the significant impact of controlled defect introduction on material properties [9] [14].

| Parameter | Value | Source |

|---|---|---|

| Common Point Defects | Bromide ion vacancies, Antisite defects | [7] [19] |

| Doping Element for Scintillation | Cerium (Ce) | [2] [3] [4] [9] |

| Enhanced Doping Elements | Cerium + Strontium (Ce+Sr) | [9] [14] |

The migration of defects within the lanthanum bromide crystal structure is another important aspect of its defect chemistry [19]. Research suggests that bromide ion migration via a vacancy mechanism is energetically more favorable than oxygen ion migration, with calculated migration energies of approximately 0.53 eV for bromide ions compared to 0.92 eV for oxygen ions in similar structures [19]. This difference in migration energies has implications for ionic conductivity and potential applications in solid-state ionic devices [19].

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant